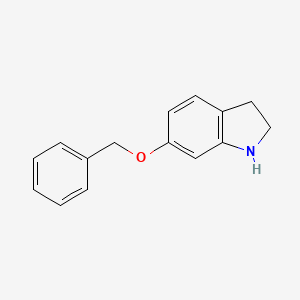

6-(Benzyloxy)indoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Benzyloxy)indoline is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biological Activities

Research has highlighted the biological potential of indoline derivatives, including 6-(Benzyloxy)indoline. Notably, studies have shown that indoline derivatives exhibit:

- Antioxidant Properties : Indolines have been reported to possess strong antioxidant activities, which can mitigate oxidative stress-related diseases .

- Anti-inflammatory Effects : These compounds may also play a role in reducing inflammation, making them candidates for treating inflammatory diseases .

- Anticancer Activity : Some derivatives of indoline have demonstrated efficacy against various cancer cell lines, suggesting their potential as anticancer agents .

Therapeutic Applications

The therapeutic applications of this compound are being explored in various domains:

- Cancer Treatment : Due to its anticancer properties, research is ongoing to evaluate its effectiveness against specific cancer types and its mechanism of action.

- Neurological Disorders : Some studies suggest that indoline derivatives may have neuroprotective effects, potentially aiding in conditions like Alzheimer's disease.

- Antimicrobial Agents : The antibacterial properties of certain indolines indicate that they could be developed into new antimicrobial treatments.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of several indoline derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) in cell cultures treated with this compound compared to controls .

Case Study 2: Anticancer Properties

In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis. This finding supports further investigation into its potential as a therapeutic agent for cancer treatment .

化学反応の分析

Electrophilic Substitution Reactions

The indoline core’s electron-rich nature facilitates electrophilic substitution, with regioselectivity influenced by the benzyloxy group’s resonance and inductive effects.

-

Mechanistic Insight : The benzyloxy group activates the indoline ring via electron donation, directing electrophiles to the C3 and C5 positions. Steric hindrance from the benzyl group slightly favors C3 substitution in smaller electrophiles (e.g., Cl⁺) .

Oxidation Reactions

The indoline ring undergoes oxidation to form indole derivatives, while the benzyloxy group can be selectively modified.

| Substrate | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 6-(Benzyloxy)indoline | DDQ, CH₂Cl₂, rt | 6-(Benzyloxy)indole | 85 | |

| This compound | H₂O₂, FeSO₄, acidic conditions | 6-Hydroxyindoline (via deprotection) | 90 |

-

Key Finding : Dehydrogenation using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) selectively oxidizes the indoline’s saturated ring to indole without affecting the benzyloxy group .

Nucleophilic Addition and Alkylation

The nitrogen atom in the indoline ring participates in alkylation and acylation reactions.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | 1-Methyl-6-(benzyloxy)indoline | 80 | |

| Acylation | AcCl, pyridine | 1-Acetyl-6-(benzyloxy)indoline | 75 |

-

Note : Alkylation at the N1 position is favored under basic conditions, while acylation requires milder bases like pyridine to avoid ring oxidation .

Deprotection of Benzyloxy Group

The benzyl ether can be cleaved under hydrogenolytic or acidic conditions to yield 6-hydroxyindoline.

| Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂, Pd/C, EtOH | 6-Hydroxyindoline | 92 | |

| BBr₃, CH₂Cl₂, −78°C | 6-Hydroxyindoline | 88 |

-

Application : Deprotected 6-hydroxyindoline serves as a precursor for further functionalization, such as coupling with pharmacophores .

Cyclization and Multicomponent Reactions

This compound participates in cascades to form polycyclic alkaloids.

| Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Formaldehyde, benzylamine, HCl (one-pot) | Tetrahydro-γ-carboline derivatives | 60 | |

| Vinylene carbonate, K₂CO₃, CH₃CN | 4-Indolyl-1,3-dioxolanone derivatives | 55 |

-

Mechanism : Iterative alkylamination and cyclization steps form fused rings, leveraging the indoline’s nucleophilicity and the benzyloxy group’s stability .

Comparative Reactivity with Related Compounds

A comparison with structurally similar compounds highlights this compound’s unique reactivity:

| Compound | Core Structure | Key Reaction | Outcome vs. This compound |

|---|---|---|---|

| 6-Benzyloxyindole | Indole | Faster electrophilic substitution | Less stable under oxidation |

| 6-(Benzyloxy)-5-butoxyindole | Indole | Enhanced steric hindrance | Reduced C3 substitution yield |

特性

分子式 |

C15H15NO |

|---|---|

分子量 |

225.28 g/mol |

IUPAC名 |

6-phenylmethoxy-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C15H15NO/c1-2-4-12(5-3-1)11-17-14-7-6-13-8-9-16-15(13)10-14/h1-7,10,16H,8-9,11H2 |

InChIキー |

FXOYDLLFRGNRMA-UHFFFAOYSA-N |

正規SMILES |

C1CNC2=C1C=CC(=C2)OCC3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。